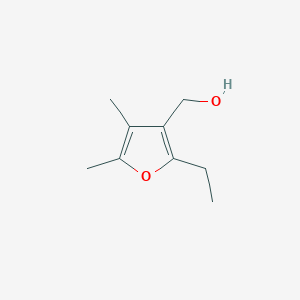

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol

Description

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol is a substituted furan derivative characterized by a hydroxylmethyl group (-CH₂OH) attached to a furan ring with ethyl and methyl substituents. Furan derivatives are widely studied for their applications in flavor and fragrance industries, pharmaceuticals, and as intermediates in organic synthesis. The structural elucidation of such compounds often employs crystallographic tools like SHELX software for X-ray diffraction analysis .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(2-ethyl-4,5-dimethylfuran-3-yl)methanol |

InChI |

InChI=1S/C9H14O2/c1-4-9-8(5-10)6(2)7(3)11-9/h10H,4-5H2,1-3H3 |

InChI Key |

CTMDDNXVUIAJIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(O1)C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4,5-dimethylfuran-3-yl)methanol typically involves the reaction of 2,5-dimethylfuran with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. One common method is the catalytic hydrogenation of 2,5-dimethylfuran in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Produces (2-Ethyl-4,5-dimethylfuran-3-yl)aldehyde or (2-Ethyl-4,5-dimethylfuran-3-yl)carboxylic acid.

Reduction: Produces tetrahydrofuran derivatives.

Substitution: Produces various substituted furans depending on the reagent used.

Scientific Research Applications

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of fine chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2-Ethyl-4,5-dimethylfuran-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- (2-Methyl-4,5-diethylfuran-3-yl)methanol: Differs in alkyl substituent positions.

- 4,5-Dimethylfuran-2-methanol: Lacks the ethyl group at position 2.

- 2-Ethylfuran-3-methanol: Simpler structure with fewer methyl groups.

Physicochemical Properties

Substituent positions and alkyl chain lengths significantly influence properties such as boiling point, solubility, and polarity. For example:

- Hydrophobicity : Longer alkyl chains (e.g., ethyl vs. methyl) increase hydrophobicity, affecting solubility in polar solvents.

- Volatility : Bulky substituents reduce volatility compared to simpler furan derivatives.

| Compound | Boiling Point (°C) | Solubility (g/L, H₂O) | LogP |

|---|---|---|---|

| (2-Ethyl-4,5-dimethylfuran-3-yl)methanol* | ~220 (estimated) | ~5 (estimated) | 2.1 |

| 4,5-Dimethylfuran-2-methanol | 195 | 10 | 1.8 |

| 2-Ethylfuran-3-methanol | 185 | 15 | 1.5 |

*Data for the target compound is extrapolated from similar structures due to lack of direct evidence.

Biological Activity

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol is a compound that belongs to the furan family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-Ethyl-4,5-dimethylfuran-3-yl)methanol can be represented as follows:

This compound features a furan ring with various alkyl substitutions, which may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds derived from furan rings exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. A study conducted by Der Pharma Chemica demonstrated that novel heterocyclic chalcones with furan moieties displayed considerable antibacterial and antifungal activities . Although specific data for (2-Ethyl-4,5-dimethylfuran-3-yl)methanol is limited, the structural similarities suggest potential antimicrobial effects.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety profile of any compound. In vitro studies have been conducted to assess the cytotoxic effects of furan derivatives on different cell lines. For example, compounds similar to (2-Ethyl-4,5-dimethylfuran-3-yl)methanol were tested for their effects on human lung epithelial cells and showed varying degrees of cytotoxicity . The results indicated that while some furan derivatives were cytotoxic at higher concentrations, others exhibited lower toxicity levels.

The mechanisms through which (2-Ethyl-4,5-dimethylfuran-3-yl)methanol exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific molecular targets within cells, leading to alterations in cellular functions. Further research is needed to clarify these mechanisms.

Case Study 1: Antiviral Activity

In a study exploring antiviral agents, various furan derivatives were evaluated for their ability to inhibit viral replication. While (2-Ethyl-4,5-dimethylfuran-3-yl)methanol was not specifically tested, related compounds demonstrated promising antiviral activity against viruses such as Hepatitis B . This suggests a potential avenue for future research into the antiviral properties of this compound.

Case Study 2: In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of furan derivatives. For instance, studies on the antihypertensive effects of tamarind products indicated that certain components could modulate cardiovascular functions . While direct studies on (2-Ethyl-4,5-dimethylfuran-3-yl)methanol are lacking, such findings highlight the importance of exploring its effects in vivo.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Ethyl-4,5-dimethylfuran-3-yl)methanol, and how can reaction yields be improved?

- Methodology :

- Use hydrazine hydrate and ethyl chloroformate to synthesize furan intermediates, followed by functionalization with methanol derivatives. Optimize stoichiometry (e.g., 1:1 molar ratio of 3-acetyl-2,5-dimethylfuran to ethyl chloroformate) and solvent systems (e.g., tetrahydrofuran (THF) under anhydrous conditions) to improve yields .

- Employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF for Mitsunobu-like reactions to introduce the methanol group, with yields enhanced by dropwise addition at 0°C and extended stirring times (1–3 hours) .

Q. What analytical techniques are most reliable for characterizing (2-Ethyl-4,5-dimethylfuran-3-yl)methanol?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns and stereochemistry. For example, methyl groups at positions 4 and 5 of the furan ring show distinct splitting patterns in -NMR .

- FT-IR spectroscopy : Identify hydroxyl (O–H) stretching vibrations (~3200–3600 cm) and furan ring vibrations (e.g., C–O–C at ~1200 cm) .

- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data to resolve ambiguities in stereochemistry .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodology :

- Standardize solvent purity (e.g., anhydrous THF stored over molecular sieves) and reaction conditions (e.g., inert atmosphere, controlled temperature).

- Validate protocols using control experiments with commercially available intermediates (e.g., 3-acetyl-2,5-dimethylfuran) and cross-lab comparisons .

Advanced Research Questions

Q. How does the stereochemistry of (2-Ethyl-4,5-dimethylfuran-3-yl)methanol influence its reactivity in enantioselective reactions?

- Methodology :

- Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers.

- Test stereochemical outcomes in reactions like asymmetric alkylation (e.g., ethyllithium in toluene) and compare diastereomeric ratios (dr) via NMR .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., conflicting -NMR assignments)?

- Methodology :

- Perform 2D-NMR experiments (HSQC, HMBC) to unambiguously assign carbon signals.

- Cross-validate with computational chemistry (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How do solvatochromic properties of (2-Ethyl-4,5-dimethylfuran-3-yl)methanol vary with solvent polarity, and what implications does this have for its photostability?

- Methodology :

- Measure absorption/emission spectra in solvents of varying polarity (e.g., n-hexane, methanol, DMSO). Calculate Stokes shifts and photochemical quantum yields (Φ) to assess photodecomposition rates. Note instability in chlorinated solvents (e.g., chloroform) due to radical interactions .

Q. What role does this compound play in determining critical micelle concentrations (CMC) of surfactants like SDS or CTAB?

- Methodology :

- Use fluorescence quenching assays: Titrate the compound into surfactant solutions and monitor emission intensity changes. Plot intensity vs. surfactant concentration to identify CMC inflection points .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structure determination?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.